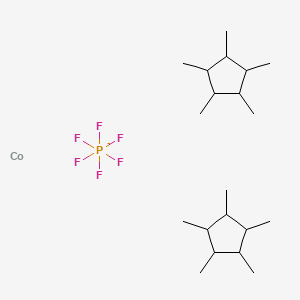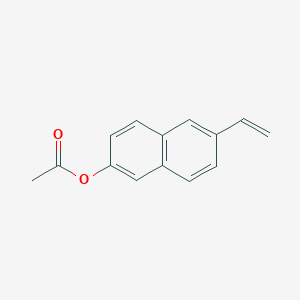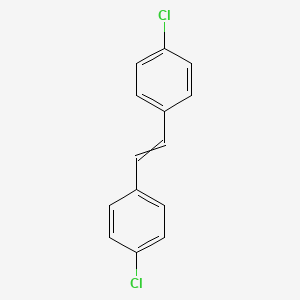
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate, also known as Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate, is a coordination compound with the molecular formula C20H30CoF6P. This compound is notable for its unique structure, which includes a cobalt center coordinated to two pentamethylcyclopentadienyl ligands and a hexafluorophosphate anion. It is commonly used in research and industrial applications due to its interesting chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate typically involves the reaction of cobalt salts with pentamethylcyclopentadiene in the presence of a suitable oxidizing agent. One common method involves the use of cobalt(II) chloride and pentamethylcyclopentadiene in a solvent such as tetrahydrofuran (THF), followed by oxidation with a reagent like silver hexafluorophosphate. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to produce the compound in bulk quantities. The compound is typically purified by recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the use of strong oxidizing agents.
Reduction: It can also be reduced to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The pentamethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like silver hexafluorophosphate or other strong oxidizers.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands such as phosphines or amines can be used to replace the pentamethylcyclopentadienyl ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) species. Substitution reactions can result in a variety of cobalt complexes with different ligands .
Applications De Recherche Scientifique
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metalloproteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and as a precursor for the synthesis of other cobalt complexes
Mécanisme D'action
The mechanism by which Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate exerts its effects involves its ability to undergo redox reactions and coordinate with various ligands. The cobalt center can participate in electron transfer processes, making it useful in catalytic applications. Additionally, the compound’s ability to form stable complexes with different ligands allows it to interact with various molecular targets and pathways, contributing to its versatility in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicarbonylcyclopentadienyl cobalt (I)
- Hexaaminecobalt (III) chloride
- Chlorotris (triphenylphosphine)cobalt (I)
- Bis (cyclopentadienyl)cobalt (II) hexafluorophosphate
Uniqueness
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate is unique due to its specific coordination environment and the presence of pentamethylcyclopentadienyl ligands. These ligands provide steric protection and electronic stabilization to the cobalt center, enhancing its reactivity and stability compared to other cobalt complexes. This makes it particularly useful in applications requiring robust and versatile cobalt catalysts .
Propriétés
Formule moléculaire |
C20H40CoF6P- |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate |
InChI |
InChI=1S/2C10H20.Co.F6P/c2*1-6-7(2)9(4)10(5)8(6)3;;1-7(2,3,4,5)6/h2*6-10H,1-5H3;;/q;;;-1 |
Clé InChI |
IBIANWAAMVXBKO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)

![4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
![Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)
![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)

![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)


![Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate](/img/structure/B12505994.png)
![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)
